Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate
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Overview
Description
Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate is a chemical compound with the molecular formula C10H9ClN2O6 . It is used as a synthetic intermediate .
Molecular Structure Analysis
The molecular structure of Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate consists of a pyridine ring substituted with a nitro group at the 3-position and a chloro group at the 5-position. The pyridine ring is also attached to a malonate group .
Scientific Research Applications
Synthesis and Molecular Structure Analysis
Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate has been utilized in the synthesis of various complex organic compounds. For example, it played a key role in the synthesis of novel monohydrated 3-p-nitrophenylpyrazole, showcasing its utility in constructing molecular frameworks with precise structures. The synthesized compounds were analyzed using NMR, X-ray diffraction, and ab initio calculations, demonstrating the compound's versatility in the field of molecular synthesis and structural analysis (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).
Facilitating Multicomponent Reactions
The compound serves as a crucial component in multicomponent reactions. One study detailed how it contributed to the efficient construction of complicated molecular frameworks, highlighting its importance in organic synthesis. The reaction conducted in Dimethyl sulfoxide (DMSO) at room temperature yielded good results, underscoring the compound's effectiveness in facilitating complex chemical transformations (Ryzhkova, Maslov, & Elinson, 2021).
Participation in Anodic Cyclization Reactions
In organic chemistry, the compound has been used in anodic cyclization reactions. This process involves the electrooxidation of malonates to produce cyclized products under mild conditions. The presence of this compound in the reaction mixtures was crucial for achieving good yields of cyclized products, showcasing its role in facilitating effective organic reactions (Okimoto, Yamamori, Ohashi, Hoshi, & Yoshida, 2013).
Contributing to Material Science
In the field of material science, dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate has been explored for its potential in creating advanced materials. For instance, it was involved in the synthesis of divinylanthracene derivatives that undergo photoisomerization. These findings highlight the compound's potential in developing materials with unique photomechanical properties, such as rapid coiling motion when exposed to light (Tong, Liu, Al‐Kaysi, & Bardeen, 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
dimethyl 2-(5-chloro-3-nitropyridin-2-yl)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O6/c1-18-9(14)7(10(15)19-2)8-6(13(16)17)3-5(11)4-12-8/h3-4,7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSRKEGGVVTQFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=N1)Cl)[N+](=O)[O-])C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682469 |
Source
|
Record name | Dimethyl (5-chloro-3-nitropyridin-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate | |
CAS RN |
1261956-26-6 |
Source
|
Record name | Dimethyl (5-chloro-3-nitropyridin-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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